(3R,5S,6R,8R,11R,12S,13S)-3-(Furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione
(3R,5S,6R,8R,11R,12S,13S)-3-(Furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione
Diosbulbin b belongs to the class of organic compounds known as naphthofurans. Naphthofurans are compounds containing a furan ring fused to a naphthalene moiety. Furan is a 5 membered- ring aromatic ring with four carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. Diosbulbin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, diosbulbin b is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, diosbulbin b can be found in root vegetables. This makes diosbulbin b a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
20086-06-0
VCID:
VC0198499
InChI:
InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3
SMILES:
CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6
Molecular Formula:
C19H20O6
Molecular Weight:
344.4 g/mol
(3R,5S,6R,8R,11R,12S,13S)-3-(Furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione
CAS No.: 20086-06-0
Reference Standards
VCID: VC0198499
Molecular Formula: C19H20O6
Molecular Weight: 344.4 g/mol
CAS No. | 20086-06-0 |
---|---|
Product Name | (3R,5S,6R,8R,11R,12S,13S)-3-(Furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione |
Molecular Formula | C19H20O6 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | 3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione |
Standard InChI | InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3 |
Standard InChIKey | QEANLIISUSNNDX-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@]12C[C@@H](OC13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 |
SMILES | CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 |
Canonical SMILES | CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 |
Appearance | Powder |
Melting Point | 285°C |
Physical Description | Solid |
Description | Diosbulbin b belongs to the class of organic compounds known as naphthofurans. Naphthofurans are compounds containing a furan ring fused to a naphthalene moiety. Furan is a 5 membered- ring aromatic ring with four carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. Diosbulbin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, diosbulbin b is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, diosbulbin b can be found in root vegetables. This makes diosbulbin b a potential biomarker for the consumption of this food product. |
Synonyms | diosbulbin B |
PubChem Compound | 15559043 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume